molecular formula C13H11ClF3N3O2 B2445763 ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate CAS No. 148837-76-7

ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2445763
CAS No.: 148837-76-7
M. Wt: 333.7
InChI Key: JGUDCDUGYLDMKM-UHFFFAOYSA-N
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Description

Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H11ClF3N3O2 and its molecular weight is 333.7. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and its derivatives, including structures similar to the queried compound, demonstrates significant value as building blocks in the synthesis of a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these derivatives under mild reaction conditions facilitates the generation of versatile cynomethylene dyes and heterocyclic compounds, indicating the potential utility of the queried compound in similar synthetic applications (Gomaa & Ali, 2020).

Anti-Inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, which share structural motifs with the queried compound, have garnered attention in medicinal chemistry for their anti-inflammatory and antibacterial properties. The presence of a trifluoromethyl group, particularly at the 3- or 5-position on the pyrazole nucleus, plays a significant role in the activity profile of these compounds. This suggests that the queried compound could be explored for similar medicinal applications, offering a pathway to novel anti-inflammatory and antibacterial agents with potentially minimal side effects (Kaur, Kumar, & Gupta, 2015).

Drug Delivery Applications

The modification of xylan into biopolymer ethers and esters, through chemical reactions involving similar functional groups to those in the queried compound, reveals applications in drug delivery. The ability to control the degree of substitution and substitution pattern on such polymers allows for the fine-tuning of their properties. This research suggests potential for the queried compound or its derivatives in the development of novel drug delivery systems, leveraging similar chemical modification strategies (Petzold-Welcke et al., 2014).

Green Chemistry and Catalysis

The synthesis and functionalization of hexasubstituted pyrazolines, related to the structural framework of the queried compound, illustrate the compound's potential in green chemistry and catalysis. Such research indicates the versatility of pyrazoline derivatives in facilitating the synthesis of cyclopropanes and acting as oxygen-atom transfer reagents, suggesting avenues for environmentally friendly synthetic methodologies that could utilize the queried compound (Baumstark, Vásquez, & Mctush-Camp, 2013).

Properties

IUPAC Name

ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O2/c1-3-22-12(21)9-6-19-20(7(9)2)11-10(14)4-8(5-18-11)13(15,16)17/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUDCDUGYLDMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred solution of 44.0 grams (0.21 mole) of 3-chloro-5-trifluoromethylpyridin-2-ylhydrazine and 38.6 grams (0.21 mole) of ethyl 2-acetyl-3-dimethylaminoacrylate, prepared by the method of J. R. Beck et al., J. Het. Chem., 24, 693 (1987), in 1000 mL of ethanol was heated at reflux for five hours. After this time, the reaction mixture was cooled to ambient temperature and concentrated under reduced pressure to a residual oil. The oil was taken up in methylene chloride and washed in succession with two 100 mL portions of aqueous 10% hydrochloric acid, an aqueous solution saturated with sodium bicarbonate, and water. The organic layer was dried and filtered. The filtrate was concentrated under reduced pressure, yielding 48.9 grams of 4-ethoxycarbonyl-5-methyl-1-(3-chloro-5-trifluoromethylpyridin-2-yl)-1H-pyrazole. The nmr spectrum was consistent with the proposed structure.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Then, [3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazine (10 g) and ethyl (2-ethoxymethylene)acetoacetate (8.8 g) synthesized according to the method described in J. Chem. Soc. Perkin trans. I, p. 1875 (1988) were added to a mixed solvent of 1 N hydrochloric acid aqueous solution (150 ml) and ethanol (150 ml), and stirred under reflux. After completion of the reaction, the mixture was allowed to cool, and the organic solvent was evaporated in vacuo. Then, the mixture was extracted with ethyl acetate, the organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated in vacuo. The obtained residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) to give 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (13.6 g) as a light brown oil. MS (ESI) m/z: 334 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
ethyl (2-ethoxymethylene)acetoacetate
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

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